Ethyl 3,5-dichloro-4-methylphenylacetate
Description
Ethyl 3,5-dichloro-4-methylphenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with chlorine atoms at the 3- and 5-positions and a methyl group at the 4-position.
Properties
CAS No. |
1806348-04-8 |
|---|---|
Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichloro-4-methylphenyl)acetate |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-4-9(12)7(2)10(13)5-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
QVFAPHQRJZHSDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Cl)C)Cl |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Cl)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Electron-Withdrawing Groups: The 4-fluoro substituent in ethyl 3,5-dichloro-4-fluorophenylacetate increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to the methyl-substituted analog .
Functional Group Influence: The formyl group (-CHO) in ethyl (2,3-dichloro-4-formylphenoxy)acetate introduces aldehyde reactivity, enabling condensation reactions for polymer or herbicide synthesis .
Applications :
- Methyl and fluoro derivatives are prioritized in drug discovery due to improved metabolic stability .
- Formyl-substituted analogs are leveraged in industrial chemistry for covalent bonding with amines or hydrazines .
Notes on Evidence and Limitations
- Comparative insights are extrapolated from structural analogs (e.g., fluorophenyl and formylphenoxy derivatives) .
- Methodological Diversity : References include industrial supplier specifications (e.g., Global Chemical Supplier) and chromatographic analyses (e.g., K-values in ethyl acetate fractions), highlighting interdisciplinary relevance but necessitating caution in generalizing conclusions .
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